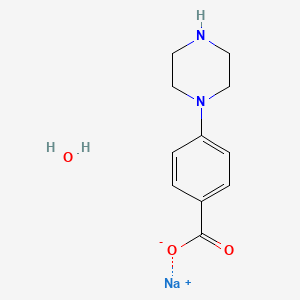![molecular formula C23H18BrN3O2 B6136031 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure and properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide in lab experiments is its unique chemical structure and properties that make it an attractive candidate for further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the investigation of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide. Some of these include:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
3. Investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples.
4. Development of more efficient synthesis methods to improve the yield and purity of the compound.
5. Investigation of its potential use as a scaffold for the design and synthesis of novel chemical compounds with improved biological activity.
Conclusion:
In conclusion, 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is a unique and promising chemical compound that has potential applications in various fields including medicinal chemistry, drug discovery, and biological research. Further investigation of this compound and its potential uses is warranted and may lead to the development of new and improved treatments for various diseases.
Synthesemethoden
The synthesis of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide involves a multi-step reaction process that starts with the reaction of 2-bromobenzyl alcohol with thionyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with 3-formylindole to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide in scientific research are vast. This compound has been shown to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-[(2-bromophenyl)methoxy]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-21-7-3-1-5-17(21)15-29-19-11-9-16(10-12-19)23(28)27-26-14-18-13-25-22-8-4-2-6-20(18)22/h1-14,25H,15H2,(H,27,28)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMAZQIJYMGFO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6136026.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)